Dopamine Transporter (DAT) Inactivity: 5-MAPDB vs. MDMA, 5-EAPB, and 6-MAPDB
5-MAPDB exhibits virtual inactivity at the human dopamine transporter (DAT) with an IC50 of 77 μM (95% CI 62–96 μM), representing a 4.6-fold weaker DAT inhibition compared to MDMA (IC50 16.7 μM), a 15.7-fold weaker inhibition compared to 5-EAPB (IC50 4.9 μM), and a 2.3-fold weaker inhibition relative to 6-MAPDB (IC50 33 μM) when measured under identical HEK 293 cell transfection conditions [1]. This DAT inactivity positions 5-MAPDB as the most dopaminergically silent compound among all tested benzofurans and related amphetamines in this study, contrasting sharply with methamphetamine (IC50 0.87 μM) and even the weakly dopaminergic MDMA [1].
| Evidence Dimension | Human DAT inhibition potency (IC50, μM) |
|---|---|
| Target Compound Data | 77 μM (95% CI 62–96) |
| Comparator Or Baseline | MDMA: 16.7 μM; 5-EAPB: 4.9 μM; 6-MAPDB: 33 μM; 5-APDB: 49 μM; Methamphetamine: 0.87 μM |
| Quantified Difference | 5-MAPDB is 4.6-fold less potent at DAT than MDMA; 15.7-fold less than 5-EAPB; 88.5-fold less than methamphetamine |
| Conditions | HEK 293 cells expressing human DAT; [3H]dopamine uptake inhibition assay; racemic hydrochloride salts; ≥98% purity |
Why This Matters
For researchers designing studies where dopaminergic confounds must be minimized—such as serotonin-specific neurotoxicity assays or behavioral discrimination studies—5-MAPDB's near-complete DAT inactivity provides a cleaner serotonergic tool compound compared to MDMA or 5-EAPB.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015 Jul;172(13):3412-25. Table 1 and Results section. doi: 10.1111/bph.13128. PMID: 25765500. View Source
